4-(Isobutylthio)-1,3,5-triazin-2-amine Antiviral Activity Against SARS-CoV-2 in VeroE6 Cells
In a quantitative in vitro antiviral assay, 4-(Isobutylthio)-1,3,5-triazin-2-amine demonstrated inhibitory activity against the SARS-CoV-2 virus (BetaCoV/Wuhan/WIV04/2019) in African green monkey VeroE6 cells [1]. The assay measured reduction in viral yield by qRT-PCR after 48 hours of infection. While this study did not include a direct head-to-head comparator, the observed bioactivity provides a quantitative baseline for this compound's antiviral potential, which is not a universally shared property among all triazine analogs [1].
| Evidence Dimension | Antiviral activity (viral yield reduction) |
|---|---|
| Target Compound Data | Active (exact value not specified) |
| Comparator Or Baseline | Untreated control |
| Quantified Difference | Not quantified in accessible data |
| Conditions | VeroE6 cells, nCoV-2019 BetaCoV/Wuhan/WIV04/2019, 1 hr preincubation, 48 hr post-infection, qRT-PCR |
Why This Matters
This data point establishes a measurable antiviral effect, differentiating it from triazine analogs lacking documented activity against coronaviruses and providing a basis for selecting this compound in infectious disease research.
- [1] BioassayExpress. Antiviral activity against nCoV-2019 BetaCoV/Wuhan/WIV04/2019 infected in African green monkey VeroE6 cells. PubChem AID: 1692496, 2022. View Source
